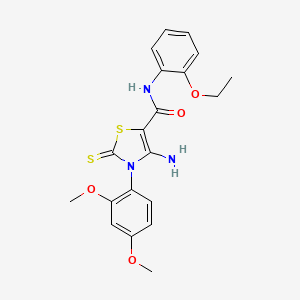
4-amino-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.09734851 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-amino-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential in pharmacology, particularly in anticancer, antimicrobial, and anti-inflammatory applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring fused with various functional groups that contribute to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound of interest has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing the thiazole moiety have been reported to exhibit cytotoxic effects against multiple cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and NCI-H522 (lung cancer) with IC50 values ranging from 0.1 µM to 2.5 µM .
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| MCF7 | 0.1 | 31.4 |
| HT29 | 0.6 | 25.2 |
| NCI-H522 | 0.8 | 41.0 |
Antimicrobial Activity
Thiazole compounds have also demonstrated significant antimicrobial properties. The derivative has been evaluated for its ability to inhibit bacterial growth against strains such as E. coli and S. aureus. Studies indicate that the compound exhibits minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antibacterial efficacy .
Anti-inflammatory Effects
Research has indicated that thiazole derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. The compound has shown effectiveness in reducing inflammation in animal models of arthritis and colitis .
Case Studies
- Study on Anticancer Activity : A recent study tested the compound against various cancer cell lines and found that it significantly inhibited cell growth compared to controls, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Evaluation : In vitro testing against common pathogens showed that the compound had a higher efficacy than standard antibiotics, making it a candidate for further development in treating resistant infections.
Propriétés
IUPAC Name |
4-amino-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-4-27-15-8-6-5-7-13(15)22-19(24)17-18(21)23(20(28)29-17)14-10-9-12(25-2)11-16(14)26-3/h5-11H,4,21H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSJXNLHZSABRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(C(=S)S2)C3=C(C=C(C=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














